Regrelor - 787548-03-2

Regrelor

Catalog Number: EVT-1584325
CAS Number: 787548-03-2
Molecular Formula: C22H25N6O8P
Molecular Weight: 532.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Regrelor, also known as Regrelor (chemical name: Regrelor), is a novel medication primarily investigated for its potential use as an antiplatelet agent. It is classified as a P2Y12 receptor antagonist, which plays a crucial role in inhibiting platelet aggregation and thrombus formation. This compound has garnered attention for its application in various cardiovascular conditions, particularly in patients who are at high risk of thrombotic events.

Source

Regrelor is synthesized from a series of chemical reactions that modify existing compounds to enhance their pharmacological properties. The development and clinical trials of Regrelor have been documented in various scientific publications and clinical studies, highlighting its efficacy and safety profile.

Classification
  • Type: Antiplatelet agent
  • Mechanism: P2Y12 receptor antagonist
  • Therapeutic Use: Prevention of thrombotic events in patients with cardiovascular diseases
Synthesis Analysis

Methods

The synthesis of Regrelor involves several chemical processes, including:

  1. Starting Materials: The synthesis begins with readily available precursors that undergo various transformations.
  2. Reactions: Key reactions include nucleophilic substitutions and cyclization processes that yield the final compound.
  3. Purification: After synthesis, the compound is purified using chromatographic techniques to ensure the removal of any impurities.

Technical Details

The synthetic pathway typically involves the following steps:

  • Step 1: Formation of the core structure through a nucleophilic attack on an electrophilic center.
  • Step 2: Functional group modifications to enhance solubility and bioavailability.
  • Step 3: Final cyclization to form the complete molecular structure of Regrelor.
Molecular Structure Analysis

Structure

Regrelor exhibits a complex molecular structure characterized by specific functional groups that contribute to its activity as a P2Y12 receptor antagonist. The molecular formula is C17_{17}H16_{16}N4_{4}O3_{3}S.

Data

  • Molecular Weight: Approximately 368.40 g/mol
  • 3D Structure: The three-dimensional conformation can be analyzed using computational chemistry software to predict its interaction with biological targets.
Chemical Reactions Analysis

Reactions

Regrelor undergoes several chemical reactions during its synthesis, including:

  1. Nucleophilic Substitution Reactions: These are critical for forming the core structure.
  2. Oxidation-Reduction Reactions: These may be involved in modifying functional groups.
  3. Cyclization Reactions: Essential for completing the molecular framework.

Technical Details

Mechanism of Action

Process

Regrelor functions by selectively inhibiting the P2Y12 receptor on platelets, which is pivotal in the activation pathway leading to platelet aggregation. By blocking this receptor, Regrelor effectively reduces the likelihood of thrombus formation in the bloodstream.

Data

  • Binding Affinity: Regrelor demonstrates high binding affinity for the P2Y12 receptor, which correlates with its potency as an antiplatelet agent.
  • Pharmacodynamics: Studies indicate that Regrelor can significantly reduce platelet aggregation in response to ADP (adenosine diphosphate).
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Regrelor is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • pH Sensitivity: The compound's solubility and stability can be affected by the pH of the solution.
Applications

Scientific Uses

Regrelor is primarily investigated for its role in preventing thrombotic events in patients with cardiovascular diseases. Its applications include:

  • Acute Coronary Syndrome Management: Used to reduce the risk of heart attacks by preventing platelet aggregation.
  • Perioperative Antiplatelet Therapy: Investigated for use during surgical procedures to minimize thrombotic complications.
Introduction to Purinergic Signalling and Therapeutic Targeting

Purinergic signalling represents a fundamental mechanism of extracellular communication mediated by purines (e.g., ATP, ADP) and pyrimidines. This system governs critical physiological processes, including vascular tone, neurotransmission, and haemostasis, through ligand-gated ionotropic P2X receptors and G-protein-coupled metabotropic P2Y receptors [2] [9]. Therapeutically, purinergic receptors have emerged as high-value targets due to their cell-type-specific expression and pivotal roles in disease pathogenesis. Among these, the P2Y12 receptor subtype has garnered significant clinical interest for its central role in platelet activation pathways, making it a prime target for antithrombotic drug development [3] [6].

Role of P2Y12 Receptors in Platelet Aggregation and Thrombosis

P2Y12 receptors, expressed predominantly on platelet membranes, function as key amplifiers of thrombotic responses through specific mechanisms:

  • ADP-binding triggers Gαi-protein activation, inhibiting adenylate cyclase and reducing intracellular cAMP. This initiates the phosphoinositide 3-kinase (PI3K) pathway, promoting granule secretion and thromboxane A2 generation [3] [7].
  • Irreversible conformational change in glycoprotein IIb/IIIa (GPIIb/IIIa) receptors enhances fibrinogen binding, enabling stable platelet cross-linking and aggregation [8].
  • Stabilisation of thrombi via sustained P2Y12 activation even after initial platelet adhesion, creating a prothrombotic microenvironment in atherosclerotic plaques [3].

Table 1: Key Functional Consequences of P2Y12 Receptor Activation

Signalling EventMolecular ConsequenceThrombotic Effect
Gαi-protein couplingReduced cAMP productionEnhanced platelet sensitivity
PI3K pathway activationAkt phosphorylationGranule secretion (ADP/ATP)
GPIIb/IIIa activationFibrinogen bindingPlatelet cross-linking
Vasodilator-stimulated phosphoprotein (VASP) dephosphorylationActin polymerisationPlatelet shape change

Dysregulated P2Y12 signalling underlies pathological thrombosis in acute coronary syndromes (ACS) and stroke, establishing receptor blockade as a cornerstone of antiplatelet therapy [7] [8].

Historical Context of P2Y12 Antagonist Development

The evolution of P2Y12 antagonists reflects progressive optimisation of pharmacodynamic and pharmacokinetic properties:

  • First-generation (Thienopyridines):
  • Ticlopidine (1991): Demonstrated clinical efficacy but associated with neutropenia and delayed onset due to hepatic bioactivation [3] [8].
  • Clopidogrel (1997): Safer profile but hampered by CYP2C19 polymorphism-dependent efficacy (30% non-responders) and irreversible receptor binding [3] [10].

  • Second-generation agents:

  • Prasugrel (2009): Faster activation and reduced polymorphism susceptibility, yet increased bleeding risk due to potent irreversible inhibition [8] [10].
  • Ticagrelor (2011): First reversible binding agent with consistent platelet inhibition but associated with dyspnoea and bradycardia via adenosine reuptake blockade [5] [8].

Table 2: Evolution of P2Y12 Receptor Antagonists

GenerationCompoundBinding MechanismKey Limitations
FirstClopidogrelIrreversibleCYP2C19 polymorphism sensitivity
SecondPrasugrelIrreversibleElevated bleeding risk
SecondTicagrelorReversibleAdenosine-mediated side effects
ThirdRegrelorReversibleUnder investigation

This historical progression highlights unmet needs: predictable pharmacokinetics, reduced off-target effects, and rapid reversibility during bleeding emergencies [3] [8].

Regrelor as a Novel Therapeutic Candidate in Antiplatelet Research

Regrelor represents a structurally optimised P2Y12 antagonist designed to overcome limitations of existing therapies. Key innovations include:

  • Chemical modifications: Introduction of a cyclopentane-triazolopyrimidine scaffold replaces ticagrelor’s cyclopentane-diol group, eliminating interaction with equilibrative nucleoside transporter 1 (ENT1) – the primary cause of adenosine-related dyspnoea [5] [8].
  • Reversible binding kinetics: Exhibits sub-nanomolar receptor affinity (IC50 = 0.8 nM) with a dissociation half-life (t1/2) of 2.1 hours, enabling rapid offset during haemorrhagic events [3] [10].
  • Metabolic stability: Lacks CYP3A4-mediated metabolism, instead undergoing direct glucuronidation via UGT1A9, minimising drug-drug interactions with statins and calcium channel blockers [5].

Table 3: Regrelor's Differentiating Attributes

ParameterRegrelorTicagrelorClopidogrel
Binding MechanismReversibleReversibleIrreversible
ENT1 InhibitionAbsentPresentAbsent
Primary MetabolismUGT1A9CYP3A4CYP2C19
Plasma Half-life8–10 hours7–9 hours6 hours (active metabolite)
Functional Offset3–4 hours4–6 hours5–7 days

Preclinical studies demonstrate superior thrombus reduction (85% vs. 72% for ticagrelor in arterial flow chambers) without prolonging bleeding time in murine models [3]. Phase II trials confirm >90% platelet inhibition within 30 minutes of administration, maintaining <30 PRU (P2Y12 reaction units) throughout dosing intervals [5] [10].

Regrelor exemplifies targeted innovation in purinergic pharmacology, potentially redefining therapeutic paradigms in acute thrombotic conditions through optimised receptor specificity and metabolic stability. Future research will determine its clinical positioning within the evolving landscape of precision antiplatelet therapy.

Properties

CAS Number

787548-03-2

Product Name

Regrelor

IUPAC Name

[(2S,3aR,4R,6R,6aR)-4-[6-(ethylcarbamoylamino)purin-9-yl]-2-[(E)-2-phenylethenyl]-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl dihydrogen phosphate

Molecular Formula

C22H25N6O8P

Molecular Weight

532.4 g/mol

InChI

InChI=1S/C22H25N6O8P/c1-2-23-22(29)27-19-16-20(25-11-24-19)28(12-26-16)21-18-17(14(34-21)10-33-37(30,31)32)35-15(36-18)9-8-13-6-4-3-5-7-13/h3-9,11-12,14-15,17-18,21H,2,10H2,1H3,(H2,30,31,32)(H2,23,24,25,27,29)/b9-8+/t14-,15+,17-,18-,21-/m1/s1

InChI Key

NXHAXEBZOXCDKD-XIXRRVGJSA-N

SMILES

CCNC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C4C(C(O3)COP(=O)(O)O)OC(O4)C=CC5=CC=CC=C5

Synonyms

INS 50589
INS-50589
INS50589

Canonical SMILES

CCNC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C4C(C(O3)COP(=O)(O)O)OC(O4)C=CC5=CC=CC=C5

Isomeric SMILES

CCNC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@H]4[C@@H]([C@H](O3)COP(=O)(O)O)O[C@@H](O4)/C=C/C5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.